molecular formula C9H5Cl3O B14859619 3-(2,4-Dichlorophenyl)prop-2-enoyl chloride

3-(2,4-Dichlorophenyl)prop-2-enoyl chloride

Cat. No.: B14859619
M. Wt: 235.5 g/mol
InChI Key: BEFNRKXKWVDOFW-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)prop-2-enoyl chloride: is an organic compound with the molecular formula C9H5Cl3O and a molecular weight of 235.49 g/mol . This compound is characterized by the presence of a dichlorophenyl group attached to a prop-2-enoyl chloride moiety. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dichlorophenyl)prop-2-enoyl chloride typically involves the reaction of 2,4-dichlorobenzaldehyde with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a chlorinating agent such as thionyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dichlorophenyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Chlorinating Agents: Thionyl chloride, phosphorus trichloride

    Bases: Pyridine, triethylamine

    Solvents: Dichloromethane, toluene

Major Products Formed:

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Carboxylic Acids: Formed by hydrolysis

Scientific Research Applications

Chemistry: 3-(2,4-Dichlorophenyl)prop-2-enoyl chloride is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and to develop enzyme inhibitors. It is also employed in the synthesis of bioactive molecules for drug discovery .

Medicine: It is used in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also employed as an intermediate in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)prop-2-enoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

  • 3-(3,4-Dichlorophenyl)prop-2-enoyl chloride
  • 3-(2,3-Dichlorophenyl)prop-2-enoyl chloride
  • 3-(2,4-Dichlorophenyl)prop-2-enoyl bromide

Uniqueness: 3-(2,4-Dichlorophenyl)prop-2-enoyl chloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and the types of derivatives it can form. This compound’s distinct chemical structure makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3O/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFNRKXKWVDOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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